

# A Comparative Guide to the Cardiotoxic Profiles of Daunorubicin and Its Analogs

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Daunorubicin Hydrochloride*

Cat. No.: *B10754189*

[Get Quote](#)

For researchers, scientists, and drug development professionals navigating the complexities of cancer therapeutics, the anthracycline class of antibiotics, including Daunorubicin, represents a double-edged sword. Their potent antineoplastic activity is often shadowed by a significant risk of dose-dependent cardiotoxicity, a factor that can severely limit their therapeutic window and impact long-term patient outcomes. The development of Daunorubicin analogs such as Idarubicin, Epirubicin, and Valrubicin has been driven by the quest to uncouple this efficacy-toxicity relationship. This guide provides an in-depth, objective comparison of the cardiotoxic profiles of Daunorubicin and its key analogs, supported by experimental data and detailed methodologies to empower researchers in their evaluation of these critical chemotherapeutic agents.

## The Core Challenge: Daunorubicin-Induced Cardiotoxicity

Daunorubicin, a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, exerts its anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to catastrophic DNA damage in rapidly proliferating cancer cells.<sup>[1][2]</sup> However, this mechanism is not entirely selective. In the heart, a post-mitotic organ with limited regenerative capacity, Daunorubicin's interaction with the topoisomerase II $\beta$  (TOP2B) isoform, abundant in cardiomyocytes, triggers a cascade of events culminating in cellular damage and death.<sup>[3][4]</sup>

The cardiotoxicity of Daunorubicin is multifactorial, with two primary mechanisms at its core:

- Topoisomerase II $\beta$  Poisoning: In cardiomyocytes, Daunorubicin stabilizes the TOP2B-DNA cleavage complex.[\[4\]](#) This action, instead of being cytotoxic to a dividing cell, leads to DNA double-strand breaks that activate cell death pathways and impair mitochondrial biogenesis.[\[3\]](#)
- Generation of Reactive Oxygen Species (ROS): The quinone moiety of the Daunorubicin molecule can undergo redox cycling, a process that generates a high flux of superoxide radicals and other ROS.[\[5\]](#) This surge in oxidative stress overwhelms the antioxidant defenses of cardiomyocytes, leading to damage of cellular lipids, proteins, and DNA, and severe mitochondrial dysfunction.[\[6\]](#)

These events collectively contribute to a progressive loss of cardiomyocytes, leading to left ventricular dysfunction, cardiomyopathy, and ultimately, congestive heart failure.[\[7\]](#)

## Comparative Analysis of Daunorubicin Analogs

The structural modifications in Daunorubicin analogs are designed to alter their pharmacokinetics, cellular uptake, and interaction with molecular targets, with the aim of reducing cardiotoxicity while retaining or even enhancing antitumor efficacy.

### Idarubicin: The More Potent, Less Cardiotoxic Sibling?

Idarubicin, a 4-demethoxy analog of Daunorubicin, exhibits greater lipophilicity, leading to enhanced cellular uptake and higher potency.[\[8\]](#) While it is a more potent antileukemic agent, studies suggest it may possess a moderately more favorable cardiac safety profile.

A meta-analysis of randomized clinical trials comparing Idarubicin-based regimens (IA) with Daunorubicin-based regimens (DA) for AML found no statistically significant difference in grade 3/4 cardiac toxicity between the two groups.[\[9\]](#) However, preclinical studies using isolated perfused rat hearts have shown that at maximum tolerated doses, the cardiac toxicity of Idarubicin was significantly lower than that of doxorubicin (a closely related anthracycline).[\[10\]](#) This reduced cardiotoxicity was linked to lower cardiac accumulation of the drug.[\[10\]](#) The formation of the cardiotoxic alcohol metabolite, idarubicinol, is a key factor, and inhibiting its production is a potential therapeutic strategy.[\[11\]](#)

## Epirubicin: A Stereoisomer with a Wider Therapeutic Window

Epirubicin is the 4'-epimer of doxorubicin, a close structural relative of Daunorubicin. This stereochemical change alters its metabolism and reduces its cardiotoxic potential at equimolar doses.<sup>[12][13]</sup> A randomized study in breast cancer patients demonstrated that the median cumulative dose to the development of symptomatic congestive heart failure was 1,134 mg/m<sup>2</sup> for Epirubicin, compared with 492 mg/m<sup>2</sup> for doxorubicin.<sup>[14]</sup> This suggests a significantly wider margin of cardiac safety for Epirubicin.

## Valrubicin: Local Action, Systemic Safety

Valrubicin is an N-trifluoroacetyl, 14-valerate derivative of doxorubicin, approved for the intravesical treatment of bladder cancer.<sup>[15]</sup> Its high lipophilicity allows for rapid cellular penetration.<sup>[16]</sup> When administered locally into the bladder, systemic absorption is minimal, which dramatically reduces the risk of systemic toxicities, including cardiotoxicity.<sup>[17]</sup> Preclinical studies in rabbits have shown a lower incidence of cardiotoxicity compared to doxorubicin when systemic exposure does occur.<sup>[17]</sup> Its mechanism involves interaction with topoisomerase II and inhibition of protein kinase C.<sup>[16]</sup>

## Data Summary: Comparative Cardiotoxicity

| Parameter                   | Daunorubicin                                                        | Idarubicin                                          | Epirubicin                                                                      | Valrubicin                                                             | References                                                                               |
|-----------------------------|---------------------------------------------------------------------|-----------------------------------------------------|---------------------------------------------------------------------------------|------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Primary Indication          | Acute Myeloid Leukemia                                              | Acute Myeloid Leukemia                              | Breast Cancer, Lymphomas                                                        | Bladder Cancer (intravesical)                                          | <a href="#">[18]</a> , <a href="#">[8]</a> , <a href="#">[14]</a> , <a href="#">[15]</a> |
| Relative Cardiotoxicity     | High                                                                | Comparable to slightly lower than Daunorubicin      | Lower than Doxorubicin                                                          | Low (with local administration)                                        | <a href="#">[9]</a> , <a href="#">[14]</a> , <a href="#">[17]</a>                        |
| Key Structural Difference   | Parent Compound                                                     | 4-demethoxy analog                                  | 4'-epimer of Doxorubicin                                                        | N-trifluoroacetyl, 14-valerate derivative of Doxorubicin               | <a href="#">[8]</a> , <a href="#">[14]</a> , <a href="#">[16]</a>                        |
| Mechanism of Cardiotoxicity | TOP2B poisoning, ROS generation, mitochondrial dysfunction          | Similar to Daunorubicin, metabolite-driven toxicity | Similar to Doxorubicin                                                          | TOP2B interaction, PKC inhibition                                      | <a href="#">[3]</a> , <a href="#">[11]</a> , <a href="#">[16]</a>                        |
| Notes                       | Dose-dependent and cumulative cardiotoxicity is a major limitation. | Higher potency than Daunorubicin.                   | Allows for higher cumulative doses before cardiotoxicity becomes dose-limiting. | Minimal systemic absorption reduces cardiotoxicity risk significantly. | <a href="#">[18]</a> , <a href="#">[8]</a> , <a href="#">[14]</a> , <a href="#">[17]</a> |

## Visualizing the Mechanisms of Cardiotoxicity

To better understand the intricate cellular events leading to Daunorubicin-induced cardiotoxicity, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for its assessment.

## Diagram 1: Daunorubicin-Induced Cardiotoxicity Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Daunorubicin's cardiotoxic signaling cascade.

## Diagram 2: Experimental Workflow for In Vitro Cardiotoxicity Assessment



[Click to download full resolution via product page](#)

Caption: Workflow for assessing anthracycline cardiotoxicity.

## Experimental Protocols for Cardiotoxicity Assessment

The following protocols provide detailed, step-by-step methodologies for key in vitro experiments to compare the cardiotoxic profiles of Daunorubicin and its analogs using the H9c2 rat cardiomyocyte cell line.

### Protocol 1: H9c2 Cell Culture for Toxicity Studies

**Rationale:** The H9c2 cell line, derived from embryonic rat heart tissue, provides a robust and reproducible in vitro model for preliminary cardiotoxicity screening.[19] It is crucial to use cells

at a low passage number (ideally below 25) as their sensitivity to toxic agents can increase with age.[19]

#### Materials:

- H9c2 (2-1) cells (ATCC® CRL-1446™)
- Dulbecco's Modified Eagle's Medium (DMEM) with 1.5 g/L sodium bicarbonate (ATCC® 30-2002™)
- Fetal Bovine Serum (FBS) (ATCC® 30-2020™)
- 0.25% (w/v) Trypsin-0.53 mM EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks and plates

#### Procedure:

- Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS.
- Cell Thawing and Seeding: Thaw a cryopreserved vial of H9c2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask at a density of  $1 \times 10^4$  viable cells/cm<sup>2</sup>.[20]
- Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.[20]
- Subculturing: When cells reach 70-80% confluence, remove the medium and rinse the cell layer with PBS. Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes until cells detach. Neutralize the trypsin with 4-5 mL of complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a 1:4 to 1:6 split ratio.[20]

## Protocol 2: Cell Viability Assessment via MTT Assay

**Rationale:** The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[21]

### Materials:

- H9c2 cells cultured as described above
- Daunorubicin and its analogs
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

### Procedure:

- **Cell Seeding:** Seed H9c2 cells into a 96-well plate at a density of  $1 \times 10^4$  cells/well in 100  $\mu\text{L}$  of complete growth medium and incubate overnight.[22]
- **Drug Treatment:** Prepare serial dilutions of Daunorubicin and its analogs in complete growth medium. Remove the old medium from the cells and add 100  $\mu\text{L}$  of the drug-containing medium to the respective wells. Include a vehicle control (medium with the highest concentration of solvent used, e.g., DMSO).
- **Incubation:** Incubate the plate for 24 to 48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **MTT Addition:** Add 10  $\mu\text{L}$  of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[23]

- Solubilization: Add 100  $\mu$ L of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[22]
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC<sub>50</sub> (the concentration of drug that inhibits 50% of cell growth).

## Protocol 3: Measurement of Intracellular ROS using DCFH-DA

Rationale: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24][25]

### Materials:

- H9c2 cells cultured in 24-well or 96-well plates
- Daunorubicin and its analogs
- DCFH-DA stock solution (e.g., 10 mM in DMSO)
- Serum-free DMEM
- PBS
- Fluorescence microscope or microplate reader

### Procedure:

- Cell Seeding and Treatment: Seed H9c2 cells in an appropriate plate and treat with the desired concentrations of Daunorubicin or its analogs for a specified time (e.g., 6, 12, or 24 hours).[26] Include a positive control (e.g., H<sub>2</sub>O<sub>2</sub>) and a vehicle control.

- DCFH-DA Loading: Prepare a working solution of DCFH-DA (e.g., 10-20  $\mu$ M) in pre-warmed serum-free DMEM immediately before use.[27]
- Incubation: Remove the drug-containing medium, wash the cells once with warm PBS, and then add the DCFH-DA working solution. Incubate for 30 minutes at 37°C in the dark.[24]
- Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
- Fluorescence Measurement: Add 500  $\mu$ L (for 24-well plates) or 100  $\mu$ L (for 96-well plates) of PBS to each well.[24] Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.
- Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold-change in ROS production.

## Conclusion and Future Directions

The development of Daunorubicin analogs has provided valuable alternatives in cancer therapy, with some demonstrating a clear improvement in the cardiotoxic profile. Epirubicin and Valrubicin, in particular, offer a wider therapeutic index, either through altered metabolism or localized delivery. The case for Idarubicin is more nuanced, with its higher potency needing to be carefully balanced against its cardiotoxicity, which appears comparable to or only slightly less than that of Daunorubicin in clinical settings.

The choice of anthracycline should be guided by the specific malignancy, patient risk factors, and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative analyses, contributing to a deeper understanding of the structure-activity relationships that govern both the efficacy and toxicity of these powerful drugs.

Future research should continue to focus on elucidating the precise molecular interactions that differentiate the cardiotoxic potential of these analogs. The development of novel cardioprotective strategies and the identification of predictive biomarkers for cardiotoxicity remain critical areas of investigation that will ultimately lead to safer and more effective cancer treatments.

## References

- Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling p
- Valrubicin | C34H36F3NO13 | CID 454216. PubChem.
- Cardiotoxicity induced by antineoplastic drug Daunorubicin and its amelioration: A review of literature.
- Idarubicin: an anthracycline antineoplastic agent. PubMed.
- The effect of a number of H9C2 rat cardiomyocytes passage on repeatability of cytotoxicity study results. NIH.
- Signaling Pathways Underlying Anthracycline Cardiotoxicity | Request PDF.
- Role of GPCR Signaling in Anthracycline-Induced Cardiotoxicity. PubMed Central.
- Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat. Valrubicin. PubMed.
- Overview of the protocols for cell experiments using the H9c2...
- A discovery study of daunorubicin induced cardiotoxicity in a sample of acute myeloid leukemia patients prioritizes P450 oxidoreductase polymorphisms as a potential risk factor. NIH.
- In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases. NIH.
- H9c2(2-1) - CRL-1446.
- Regulation of H9C2 cell hypertrophy by 14-3-3 $\eta$  via inhibiting glycolysis. PubMed Central.
- Astaxanthin Protects Against H2O2- and Doxorubicin-Induced Cardiotoxicity in H9c2 R
- The efficacy and safety of daunorubicin versus idarubicin combined with cytarabine for induction therapy in acute myeloid leukemia: A meta-analysis of randomized clinical trials. PubMed.
- Anthracycline Cardiotoxicity: An Upd
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Randomized trial comparing liposomal daunorubicin with idarubicin as induction for pediatric acute myeloid leukemia: results from Study AML-BFM 2004.
- What is the exact protocol of ROS measurement using DCFDA?
- Idarubicin and daunorubicin comparisons across large randomized clinical trials.
- MTT Cell Assay Protocol.
- Daunorubicin linked to lower cardiomyopathy risk than doxorubicin in childhood cancer survivors. Healio.
- DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851. Abcam.
- A COMPARATIVE STUDY OF CARDIOVASCULAR TOXICITY OF EPIRUBICIN AND DOXORUBICIN IN PATIENTS WITH BREAST CANCER | Request PDF.

- Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach. PubMed.
- Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacet
- A Prospective Randomized Comparison of Epirubicin and Doxorubicin in Patients With Advanced Breast Cancer. PubMed.
- MTT assay protocol. Abcam.
- DCFH-DA probe (for Intracellular ROS assay) Manual. Cosmo Bio USA.
- Identification of ROS Using Oxidized DCFDA and Flow-Cytometry.
- Clinical studies with new anthracyclines: epirubicin, idarubicin, esorubicin. PubMed.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
- MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc.
- Comparative hematopoietic toxicity of doxorubicin and 4'-epirubicin. PubMed.
- Anthracycline Cardiotoxicity: Prevalence, Pathogenesis and Treatment. PubMed.
- Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage. PubMed.
- Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update. PubMed.
- Cardiotoxicity Induced by Anticancer Therapies: A Call for Integrated Cardio-Oncology Practice. PubMed Central.
- DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA. PubMed.
- DNA Topoisomerase II-mediated Interaction of Doxorubicin and Daunorubicin Congeners with DNA.
- Topoisomerase IIbeta mediated DNA double-strand breaks: implications in doxorubicin cardiotoxicity and prevention by dextrazoxane. PubMed.
- H9c2(2-1) [CRL-1446].
- Astaxanthin Protects Against H2O2- and Doxorubicin-Induced Cardiotoxicity in H9c2 R Cells. PubMed.
- The efficacy and safety of daunorubicin versus idarubicin combined with cytarabine for induction therapy in acute myeloid leukemia: A meta-analysis of randomized clinical trials. PubMed.
- Idarubicin and daunorubicin comparisons across large randomized clinical trials.
- Randomized trial comparing liposomal daunorubicin with idarubicin as induction for pediatric acute myeloid leukemia: results. PubMed.
- Valrubicin. PubMed.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthracycline Cardiotoxicity: An Update - American College of Cardiology [acc.org]
- 4. Topoisomerase IIbeta mediated DNA double-strand breaks: implications in doxorubicin cardiotoxicity and prevention by dexamoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anthracycline Cardiotoxicity: Prevalence, Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idarubicin: an anthracycline antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of daunorubicin versus idarubicin combined with cytarabine for induction therapy in acute myeloid leukemia: A meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative hematopoietic toxicity of doxorubicin and 4'-epirubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A prospective randomized comparison of epirubicin and doxorubicin in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Valrubicin | C34H36F3NO13 | CID 454216 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 16. Valrubicin - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. oatext.com [[oatext.com](https://oatext.com)]
- 18. The effect of a number of H9C2 rat cardiomyocytes passage on repeatability of cytotoxicity study results - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 19. atcc.org [[atcc.org](https://atcc.org)]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [[thermofisher.com](https://thermofisher.com)]
- 22. chondrex.com [[chondrex.com](https://chondrex.com)]
- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 24. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [[experiments.springernature.com](https://experiments.springernature.com)]
- 25. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 26. researchgate.net [[researchgate.net](https://researchgate.net)]
- 27. doc.abcam.com [[doc.abcam.com](https://doc.abcam.com)]
- To cite this document: BenchChem. [A Comparative Guide to the Cardiotoxic Profiles of Daunorubicin and Its Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10754189#comparing-the-cardiotoxic-profiles-of-daunorubicin-and-its-analogs>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)